molecular formula C3H8ClNO2S B147689 L-Cysteine hydrochloride CAS No. 52-89-1

L-Cysteine hydrochloride

Cat. No. B147689
CAS RN: 52-89-1
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-DKWTVANSSA-N
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Description

L-Cysteine hydrochloride is a conditionally essential amino acid that acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine . It is synthesized from methionine via the trans-sulfuration pathway in adults, but newborn infants lack the enzyme necessary for this conversion . It is used as an additive in food production and is also used in cell culture .


Synthesis Analysis

L-Cysteine hydrochloride is produced through fermentative processes with engineered E. coli based on glucose and thiosulfate as a sulfur source . The activities of the L-cysteine synthases might be limiting, and the L-cysteine precursor O-acetylserine (OAS) might be exported from the cells faster than it is transformed into L-cysteine . By increasing the expression of the L-cysteine synthases, an improvement in specific L-cysteine productivity and the final L-cysteine concentration can be achieved .


Molecular Structure Analysis

The molecular structure of L-Cysteine hydrochloride monohydrate is represented by the formula HSCH2CH(NH2)COOH·HCl·H2O . The terahertz absorption spectra of L-Cysteine hydrochloride and its monohydrate are highly similar .


Chemical Reactions Analysis

L-Cysteine hydrochloride plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity . It is commonly used as a nucleophile in several chemical reactions . It is also important for building some of the body’s most powerful antioxidants .


Physical And Chemical Properties Analysis

L-Cysteine hydrochloride is a white powder or crystal with a molecular weight of 175.63 . It is soluble in water .

Scientific Research Applications

Delaying Fruit Ripening

L-Cysteine hydrochloride (LCH) has been found to effectively delay the ripening of harvested tomato fruit . The application of LCH leads to the suppression of carotenoid and lycopene biosynthesis and chlorophyll degradation, and a delayed respiration peak . This is particularly useful in the food industry where controlling the ripening process can extend the shelf life of fruits.

Redox Biology

LCH plays a significant role in redox biology . It is involved in redox reactions, which are crucial for many biological processes. These reactions involve the transfer of electrons, which can influence the function of cells and proteins.

Protein Biochemistry

In protein biochemistry, LCH is essential for the formation of disulfide bridges in proteins . These bridges are important for the folding and stabilization of proteins, supporting their biological activities.

Cell Biology

LCH is also used in cell biology research . It can be used to study cellular processes and understand how cells function at a molecular level.

Antioxidant Investigations

LCH exhibits antioxidant activity . This makes it valuable in research focused on understanding the role of antioxidants in the body and in the development of antioxidant therapies.

Nutritional Research

LCH is used in nutritional research . It can be used to study the effects of diet and nutrition on health and disease.

Chemical Reactions

In chemical reactions, LCH is used as a raw material for the production of S-carboxymethyl-L-cysteine, L-cysteine base, and N-acetyl-L-cysteine .

Separation of Neurons

LCH has been used in laboratory protocols to separate dorsal root ganglion neurons . This can be useful in neuroscience research to study the function and structure of neurons.

Safety and Hazards

L-Cysteine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in accordance with good industrial hygiene and safety practice . It is not known if L-cysteine is safe to use in larger amounts as medicine while pregnant or breastfeeding .

properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQSXNOEEPCSLW-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020367
Record name l-Cysteine hydrochloride
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Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]
Record name Cysteine hydrochloride monohydrate
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Record name Cysteine hydrochloride
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Solubility

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C
Record name CYSTEINE
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Product Name

L-Cysteine hydrochloride

Color/Form

Colorless crystals, White crystals

CAS RN

52-89-1, 52-90-4
Record name L-(+)-Cysteine hydrochloride
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Record name Cysteine hydrochloride (anhydrous)
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Record name l-Cysteine hydrochloride
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Record name CYSTEINE HYDROCHLORIDE ANHYDROUS
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Record name CYSTEINE
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Melting Point

260 °C decomposes
Record name CYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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